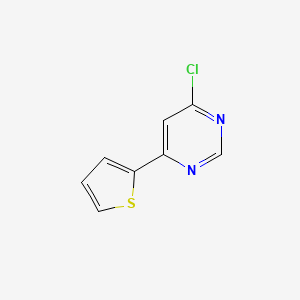

4-Chloro-6-(thiophen-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISVYBFTUYSGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-75-3 | |

| Record name | 4-chloro-6-(thiophen-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of 6-(Thiophen-2-yl)pyrimidine Derivatives: A Technical Guide

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The 6-(thiophen-2-yl)pyrimidine core represents a compelling fusion of two such "privileged" heterocyclic systems: the pyrimidine ring, a fundamental component of nucleobases and numerous therapeutic agents, and the thiophene ring, a versatile bioisostere for phenyl groups with a distinct electronic and conformational profile.[1] This unique structural amalgamation has given rise to a burgeoning class of compounds with a diverse and potent spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-(thiophen-2-yl)pyrimidine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this fascinating class of molecules.

Synthetic Strategies: Constructing the 6-(Thiophen-2-yl)pyrimidine Scaffold

The synthesis of 6-(thiophen-2-yl)pyrimidine derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. A common and effective approach involves the cyclization of a thiophene-containing chalcone with a suitable amidine or related synthon.

A representative synthetic pathway begins with the Claisen-Schmidt condensation of 2-acetylthiophene with a substituted aldehyde to yield a thiophene-substituted chalcone.[2] This intermediate can then be cyclized with thiourea in the presence of a base, such as potassium hydroxide, to form the core 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol.[2] Subsequent modifications, such as S-alkylation followed by nucleophilic substitution, enable the introduction of diverse functionalities at the 2-position, leading to a library of derivatives with varied biological profiles.[2]

// Nodes start [label="2-Acetylthiophene + Substituted Aldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="Thiophene-Substituted Chalcone (1a-e)", fillcolor="#FBBC05"]; thiourea [label="Thiourea", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrimidine_thiol [label="4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiol (2a-e)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; methyl_iodide [label="Methyl Iodide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; methylsulfanyl [label="4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a-e)", fillcolor="#34A853", fontcolor="#FFFFFF"]; piperazine [label="N-Substituted Piperazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="4-Substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a-e, 5a-e)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="2-Acetylthiophene + Substituted Aldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="Thiophene-Substituted Chalcone (1a-e)", fillcolor="#FBBC05"]; thiourea [label="Thiourea", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrimidine_thiol [label="4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiol (2a-e)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; methyl_iodide [label="Methyl Iodide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; methylsulfanyl [label="4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a-e)", fillcolor="#34A853", fontcolor="#FFFFFF"]; piperazine [label="N-Substituted Piperazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="4-Substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a-e, 5a-e)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> chalcone [label="Claisen-Schmidt Condensation"]; chalcone -> pyrimidine_thiol [label="Cyclization\n(KOH)"]; thiourea -> pyrimidine_thiol; pyrimidine_thiol -> methylsulfanyl [label="S-Alkylation\n(K2CO3, DMF)"]; methyl_iodide -> methylsulfanyl; methylsulfanyl -> final_product [label="Nucleophilic Substitution\n(Reflux)"]; piperazine -> final_product; } Figure 1: General synthetic scheme for 6-(thiophen-2-yl)pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine[2]

-

Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2a): A mixture of 1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (1a) and thiourea is refluxed in ethanol in the presence of potassium hydroxide. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a): To a solution of compound 2a in dimethylformamide (DMF), potassium carbonate and methyl iodide are added. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then diluted with cold water and neutralized with glacial acetic acid. The precipitated product is filtered, dried, and recrystallized from ethanol.[2]

-

Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (5a): Compound 3a and N-phenylpiperazine are refluxed in dry ethanol for 12 hours with a catalytic amount of potassium hydroxide. After completion, the reaction mixture is poured into crushed ice. The solid that separates is filtered, dried, and recrystallized from ethanol to yield the final product.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of investigation for 6-(thiophen-2-yl)pyrimidine derivatives is their potential as anticancer agents.[3][4] These compounds have demonstrated promising activity against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6]

Mechanism of Action: Kinase Inhibition

Many 6-(thiophen-2-yl)pyrimidine derivatives exert their anticancer effects by acting as kinase inhibitors.[7] The pyrimidine core can mimic the purine ring of ATP, enabling these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[8]

-

EGFR and VEGFR-2 Inhibition: Several derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][9] The simultaneous inhibition of these two key receptors can lead to a synergistic antitumor effect by blocking both tumor cell proliferation and angiogenesis.[9] For instance, certain novel 4-thiophenyl-pyrimidine derivatives have shown potent dual EGFR/VEGFR-2 inhibition with IC50 values in the sub-micromolar range.[5][9]

// Nodes ligand [label="EGF / VEGF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="EGFR / VEGFR-2", fillcolor="#FBBC05"]; inhibitor [label="6-(Thiophen-2-yl)pyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pi3k [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ras [label="Ras/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF"]; angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FFFFFF"];

// Nodes ligand [label="EGF / VEGF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="EGFR / VEGFR-2", fillcolor="#FBBC05"]; inhibitor [label="6-(Thiophen-2-yl)pyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pi3k [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ras [label="Ras/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF"]; angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FFFFFF"];

// Edges ligand -> receptor; receptor -> pi3k; receptor -> ras; pi3k -> proliferation; ras -> proliferation; receptor -> angiogenesis [label=" (VEGFR-2)"]; inhibitor -> receptor [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Figure 2: Inhibition of EGFR/VEGFR-2 signaling by 6-(thiophen-2-yl)pyrimidine derivatives.

-

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Thienopyrimidine derivatives have been developed as potent inhibitors of PI3K and, in some cases, dual inhibitors of PI3K and mTOR.[7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [10] |

| HepG2 (Liver) | 4.10 ± 0.45 | [10] | |

| 13 | MDA-MB-231 (Breast) | 34.04 | [4] |

| HT-29 (Colon) | 45.62 | [4] | |

| 14 | MCF7 (Breast) | 22.12 | [3] |

| 13 | MCF7 (Breast) | 22.52 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity[3][10]

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. 6-(Thiophen-2-yl)pyrimidine derivatives have shown promising antibacterial and antifungal activities, making them attractive scaffolds for the development of new antimicrobial agents.[2][11][12]

Mechanism of Action: Targeting Bacterial Cell Division

Some thiophenyl-pyrimidine derivatives have been shown to exert their antibacterial effects by inhibiting FtsZ, a key protein in bacterial cell division.[11] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death. This mechanism of action is particularly significant as FtsZ is a novel target, potentially circumventing existing resistance mechanisms.

// Nodes ftsZ [label="FtsZ Monomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymerization [label="FtsZ Polymerization", fillcolor="#FBBC05"]; inhibitor [label="Thiophenyl-pyrimidine\nDerivative (F20)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; z_ring [label="Z-Ring Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_division [label="Bacterial Cell Division", shape=ellipse, fillcolor="#FFFFFF"];

// Nodes ftsZ [label="FtsZ Monomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymerization [label="FtsZ Polymerization", fillcolor="#FBBC05"]; inhibitor [label="Thiophenyl-pyrimidine\nDerivative (F20)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; z_ring [label="Z-Ring Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_division [label="Bacterial Cell Division", shape=ellipse, fillcolor="#FFFFFF"];

// Edges ftsZ -> polymerization; polymerization -> z_ring; z_ring -> cell_division; inhibitor -> polymerization [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Figure 3: Inhibition of FtsZ polymerization by a thiophenyl-pyrimidine derivative.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| F20 | Staphylococcus aureus | 24-48 | [11] |

| MRSA | 24-48 | [11] | |

| VRE | 24-48 | [11] | |

| 4b, 4d, 5a, 5b | Various Bacteria | Good activity at 40 | [2] |

| 4a, 4d, 4e, 5c, 5e | Various Fungi | Significant activity at 40 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination[2]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. 6-(Thiophen-2-yl)pyrimidine derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[13][14][15][16]

Mechanism of Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[15] Thienopyrimidine derivatives have been shown to act as selective COX-2 inhibitors.[13] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

// Nodes arachidonic_acid [label="Arachidonic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2 Enzyme", fillcolor="#FBBC05"]; inhibitor [label="Thienopyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF"];

// Nodes arachidonic_acid [label="Arachidonic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2 Enzyme", fillcolor="#FBBC05"]; inhibitor [label="Thienopyrimidine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF"];

// Edges arachidonic_acid -> cox2; cox2 -> prostaglandins; prostaglandins -> inflammation; inhibitor -> cox2 [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Figure 4: COX-2 inhibition by thienopyrimidine derivatives in the inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay[16]

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion and Future Directions

The 6-(thiophen-2-yl)pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: While kinase and enzyme inhibition are key mechanisms, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse substitution patterns will continue to be crucial for identifying compounds with improved therapeutic indices.

References

- Synthesis of pyrimidine incorporated piperazine deriv

- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Semantic Scholar.

- Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Deriv

- Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sabbagh, O. I. (2018). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 77, 33-46.

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv

- Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Deriv

- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, J. (2019).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Lahsasni, S., Mabkhoot, Y. N., & Al-Majid, A. M. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. Journal of Chemistry, 2018, 1-10.

- el-Kerdawy, M. M., Yousif, M. Y., el-Emam, A. A., Moustafa, M. A., & el-Sherbeny, M. A. (1996). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Bollettino chimico farmaceutico, 135(5), 301–305.

- Khan, I., Zaib, S., Batool, S., & Hassan, W. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(70), 42791-42809.

- Gaber, H. M., Bagley, M. C., & Sherif, S. M. (2011). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry, 2(1), 115-123.

- Recent updates on thienopyrimidine derivatives as anticancer agents.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing.

- da Silva, A. C., de Souza, T. B., & de Almeida, M. V. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 689.

- Chemistry of Thienopyrimidines and Their Biological Applications.

- Heffron, T. P., He, Y., Ndubaku, C. O., Salphati, L., Alicke, B., Cheong, J., ... & Friedman, L. S. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of medicinal chemistry, 53(3), 1086–1097.

- Eissa, I. H., El-Sayed, M. A. A., El-Kalyoubi, S. A., & El-Gazzar, M. G. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry, 10, S2949-S2960.

- Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.

- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.

- Raj, R., & Raj, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current medicinal chemistry, 29(23), 4149–4173.

- Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Academia.edu.

- El-Naggar, M., Abdu-Allah, H. H. M., El-Sabbagh, O. I., & El-Gazzar, M. G. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC medicinal chemistry, 14(5), 948–970.

- Application Notes and Protocols for Pyrimidine Deriv

- Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus | European Journal of Chemistry [eurjchem.com]

- 13. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

The Pyrimidine Pivot: Exploiting 4-Chloro-6-Heteroarylpyrimidines in Drug Discovery

Topic: Medicinal Chemistry Applications of 4-Chloro-6-Heteroarylpyrimidines Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

The 4-chloro-6-heteroarylpyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike fully substituted pyrimidines, this specific intermediate serves as a bifurcated chemical handle. The C6-heteroaryl moiety typically functions as the primary anchoring group (often targeting the hydrophobic pocket or specificity region of a protein), while the C4-chloro substituent acts as a highly reactive electrophilic "warhead" for late-stage diversification via nucleophilic aromatic substitution (

This guide details the synthetic architecture, reactivity profiles, and application of this scaffold in kinase inhibitor design, specifically targeting the ATP-binding hinge region.

Chemo-Architecture & Reactivity Profile

The "Electronic Push-Pull" System

The utility of the 4-chloro-6-heteroarylpyrimidine lies in the electronic interplay between the pyrimidine ring and its substituents.

-

The Pyrimidine Core: Naturally electron-deficient (π-deficient), making C2, C4, and C6 susceptible to nucleophilic attack.[1]

-

The C6-Heteroaryl Group: Depending on the heterocycle (e.g., thiophene, pyridine, furan), this group modulates the electron density of the pyrimidine ring. An electron-withdrawing heteroaryl at C6 further activates the C4-Cl bond toward

. -

The C4-Chloro "Handle": This is the pivot point. In 4,6-dichloropyrimidine, both positions are equivalent. Once the C6-heteroaryl is installed, the symmetry breaks, and the remaining C4-Cl becomes a regiochemically distinct site for amine introduction—a critical feature for installing solubilizing groups (e.g., piperazines) common in kinase inhibitors.

Structural Logic Flow

The following diagram illustrates the strategic workflow for utilizing this scaffold, moving from raw materials to bioactive candidates.

Figure 1: The divergent synthetic workflow converting 4,6-dichloropyrimidine into complex bioactive agents via the 4-chloro-6-heteroaryl intermediate.

Synthetic Masterclass: Constructing the Scaffold

The synthesis of 4-chloro-6-heteroarylpyrimidines requires precise control to avoid bis-substitution (formation of 4,6-diheteroarylpyrimidine).

Strategy A: The Suzuki-Miyaura Mono-Coupling

The most robust method involves the reaction of 4,6-dichloropyrimidine with aryl boronic acids.

-

Challenge: The starting material has two equivalent reactive sites.

-

Solution: Statistical control and electronic deactivation. By using 0.9 to 1.0 equivalents of the boronic acid and a bulky phosphine ligand, the mono-arylated product is favored. Once the first aryl group is installed, the electron density of the ring changes slightly, often making the second chloride less reactive if the introduced aryl group is electron-rich (donating electron density into the ring).

Strategy B: The Sequence

While less common for generating the aryl bond,

-

Regioselectivity: In 2,4,6-trichloropyrimidine, the C4/C6 positions are more reactive than C2 due to the summation of inductive effects from the adjacent nitrogens. In our specific 4-chloro-6-heteroaryl scaffold, the C4 position is highly activated for nucleophilic attack by amines, often proceeding in polar aprotic solvents (DMF, DMSO) or alcohols (n-BuOH) under thermal conditions.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The primary application of this scaffold is in the design of Type I ATP-competitive kinase inhibitors.

-

Mechanism: The pyrimidine N1 (or N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR2).

-

The C6-Substituent: Typically targets the "Gatekeeper" region or the hydrophobic back pocket. Heteroaryls like thiophene or substituted phenyls provide necessary lipophilic interactions.

-

The C4-Substituent: The amine introduced at C4 often points towards the solvent-exposed region. This is the ideal vector for solubilizing groups (morpholine, N-methylpiperazine) which improve ADME properties without disrupting binding affinity.

Case Study: Dual VEGFR2/FGFR1 Inhibitors Recent research has utilized the 4,6-disubstituted pyrimidine core to overcome drug resistance in angiogenesis.[2] By installing a bulky 2,6-dichloro-3,5-dimethoxyphenyl urea moiety (via the amine at C4), researchers achieved nanomolar inhibition of VEGFR2. The 4-chloro-6-heteroaryl intermediate was the key junction point allowing the separate optimization of the hinge binder and the solubilizing tail [1].

Pathway Visualization

The following diagram details the interaction mode within the kinase pocket.

Figure 2: Pharmacophore mapping of 4,6-disubstituted pyrimidines within the kinase ATP-binding site.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Chloro-6-(thiophen-3-yl)pyrimidine (Suzuki Coupling)

This protocol establishes the core intermediate.

-

Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Thiophen-3-ylboronic acid (1.0 equiv),

(0.05 equiv), -

Solvent System: 1,4-Dioxane : Water (4:1 v/v).

-

Procedure:

-

Dissolve 4,6-dichloropyrimidine in 1,4-dioxane.

-

Add the boronic acid and aqueous sodium carbonate.

-

Degas the mixture with nitrogen for 15 minutes (Critical for preventing homocoupling and catalyst deactivation).

-

Add

under nitrogen flow. -

Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material and appearance of the mono-substituted product.

-

Note: If bis-substitution is observed, lower the temperature to 60°C and add the boronic acid dropwise over 1 hour.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Diversification with Amines

This protocol converts the intermediate into the final bioactive molecule.

-

Reagents: 4-Chloro-6-(thiophen-3-yl)pyrimidine (1.0 equiv), N-Methylpiperazine (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv).

-

Solvent: n-Butanol or DMF.

-

Procedure:

-

Purification: Upon cooling, the product may precipitate (if in alcohol). Otherwise, remove solvent under reduced pressure and purify via preparative HPLC or crystallization.

Quantitative Data Summary

Table 1: Comparative Reactivity & Conditions

| Reaction Type | Target Position | Catalyst/Reagent | Key Condition | Outcome |

| Suzuki Coupling | C6-Cl | 80°C, Degassed | Formation of C-C bond (Aryl/Heteroaryl installation) | |

| C4-Cl | Primary/Secondary Amine | 100°C, DIPEA | Formation of C-N bond (Solubilizing group) | |

| Stille Coupling | C6-Cl | Organostannane / Pd | Reflux | Alternative to Suzuki (Avoids boronic acids) |

References

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors Source: PubMed / Chem. Biodiversity URL:[Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors Source: PubMed Central (PMC) URL:[Link]

-

Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate / J. Heterocyclic Chem. URL:[Link]

-

Regioselectivity of SNAr Reactions on 2,4-Dichloropyrimidines Source: WuXi AppTec / QM Magic Class URL:[Link]

Sources

structure-activity relationship (SAR) of thiophene-substituted pyrimidines

Executive Summary

The integration of thiophene moieties onto a pyrimidine core represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (kinase inhibitors) and anti-infective research. This guide analyzes the Structure-Activity Relationship (SAR) of thiophene-substituted pyrimidines, moving beyond simple bioisosterism to explore the electronic, steric, and metabolic implications of this scaffold.

While the thiophene ring is often employed as a bioisostere for phenyl groups to reduce lipophilicity and increase electron density, it introduces specific metabolic liabilities (S-oxidation) that must be managed through rational design. This document provides a technical roadmap for navigating these challenges, supported by validated synthetic protocols and mechanistic insights.

The Scaffold Rationale: Bioisosterism & Electronic Profiling[1]

Thiophene vs. Phenyl: The "S" Factor

Replacing a phenyl ring with a thiophene is not merely a steric exchange; it fundamentally alters the electronic landscape of the ligand.

-

Size & Shape: Thiophene is 5-membered but roughly equivalent in steric bulk to a benzene ring due to the larger sulfur atom radius. It allows for a slightly different vector of substituent presentation (bond angles of ~111° vs 120° in benzene).

-

Electronic Density: Thiophene is

-excessive (electron-rich). When conjugated to an electron-deficient pyrimidine ring, it creates a "push-pull" system. This internal charge transfer (ICT) can enhance hydrogen bond acceptor capability at the pyrimidine nitrogens (N1/N3), crucial for interacting with the hinge region of kinase domains. -

Lipophilicity (LogP): Thiophene analogs generally exhibit lower LogP values than their phenyl counterparts, improving aqueous solubility—a critical parameter for oral bioavailability.

The Metabolic "Red Flag"

The sulfur atom is the scaffold's greatest asset and its primary liability.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize the thiophene sulfur.

-

Toxicity: This leads to the formation of reactive thiophene S-oxides and epoxides.[1][2][3] These electrophiles can covalently bind to hepatic proteins (Michael addition), leading to drug-induced liver injury (DILI).

-

Mitigation Strategy: SAR optimization must involve blocking the C-2 or C-5 positions of the thiophene ring with metabolic "soft spots" (e.g., methyl groups) or electron-withdrawing groups (EWGs) to destabilize the radical cation intermediate required for S-oxidation.

Synthetic Architectures

Access to thiophene-substituted pyrimidines typically follows two distinct retrosynthetic logic streams: Pendant Assembly (via cross-coupling) or De Novo Ring Construction (for fused thienopyrimidines).

Pendant Assembly (Suzuki-Miyaura)

For non-fused systems (e.g., 4-(thiophen-2-yl)pyrimidines), Palladium-catalyzed cross-coupling is the industry standard.

-

Preferred Catalyst:

or -

Base Choice:

or -

Solvent System: Dioxane/Water (4:1) ensures solubility of both the boronic acid and the halogenated heterocycle.

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates the synthetic entry point and the critical metabolic divergence point that medicinal chemists must control.

Figure 1: Synthetic assembly via Suzuki coupling and the critical divergence between metabolic toxicity and optimized stability.

SAR Deep Dive: The Kinase Map

When targeting kinases (e.g., VEGFR-2, EGFR), the thiophene-pyrimidine scaffold functions as a hinge-binder.

Positional Importance

| Position (Pyrimidine) | SAR Function | Strategic Modification |

| C-2 (Amine/Linker) | Solvent Front: Extends into the solvent-accessible region. | Ideal for solubilizing groups (morpholine, piperazine) to improve ADME. |

| C-4 (Thiophene) | Gatekeeper Interaction: The thiophene ring typically sits in the hydrophobic pocket near the gatekeeper residue. | Substitution at the thiophene C-3 position can induce twisting, improving selectivity by exploiting steric clashes in off-target kinases. |

| C-5 | Spacer/Electronic Tuning: Modulates the pKa of the pyrimidine nitrogens. | Small halides (F, Cl) here can increase metabolic stability and potency by withdrawing electron density. |

| C-6 | Back Pocket: Often left unsubstituted to avoid steric clash with the ATP-binding ceiling. | Bulky groups here usually abolish activity unless the target has a specific back-pocket opening. |

The "S-Flip" Phenomenon

In certain kinase pockets, the thiophene ring can adopt two conformations (sulfur pointing "up" or "down" relative to the hinge).

-

Observation: Unlike phenyl (symmetrical), thiophene is asymmetrical.

-

Implication: A single substituent on the thiophene can lock the conformation. For example, a C-3 methyl group on the thiophene may force the sulfur atom to orient away from a steric bulk in the protein, significantly boosting affinity.

Experimental Protocols

Chemistry: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine

Rationale: This protocol uses a Suzuki-Miyaura coupling to install the thiophene ring. The choice of Dimethoxyethane (DME) allows for higher reaction temperatures than THF.

Reagents:

-

2-Amino-4-chloropyrimidine (1.0 eq)

-

2-Thiopheneboronic acid (1.2 eq)

- (0.05 eq)

- (2M aqueous solution, 2.0 eq)

-

DME (0.2 M concentration)

Step-by-Step Protocol:

-

Degassing: Charge a round-bottom flask with DME. Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Assembly: Add 2-amino-4-chloropyrimidine, 2-thiopheneboronic acid, and the catalyst under a stream of argon.

-

Activation: Add the aqueous

. The mixture will turn biphasic. -

Reflux: Heat to 85°C (oil bath) for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Cool to RT. Dilute with EtOAc (3x volume). Wash with water followed by brine. Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Biology: Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo assay is preferred over radioactive

Reagents:

-

Recombinant Kinase (e.g., VEGFR2)

-

Substrate (Poly [Glu:Tyr] 4:1)

-

ATP (Ultrapure)

-

Test Compounds (dissolved in DMSO)[4]

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the thiophene-pyrimidine analogs in DMSO. Transfer 250 nL to a 384-well white solid-bottom plate.

-

Enzyme Addition: Add 2.5

L of Kinase buffer containing the enzyme. Incubate for 10 min at RT to allow compound-enzyme equilibration. -

Reaction Start: Add 2.5

L of ATP/Substrate mix. Note: ATP concentration should be at the -

Incubation: Incubate at RT for 60 minutes.

-

Depletion: Add 5

L of ADP-Glo™ Reagent. Incubate for 40 min. This terminates the kinase reaction and depletes remaining ATP. -

Detection: Add 10

L of Kinase Detection Reagent. Incubate for 30 min. This converts the generated ADP back to ATP and then to light via luciferase. -

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

.

References

-

Bioisosterism in Drug Design

-

Metabolic Toxicity Mechanisms

-

Jaladanki, C. K., et al. (2015).[7] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.[8] Chemical Research in Toxicology. Link

-

Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs.[1][2][3][9] Chemical Research in Toxicology. Link

-

-

Synthetic Protocols & SAR

Sources

- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-6-(thiophen-2-yl)pyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Chloro-6-(thiophen-2-yl)pyrimidine. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The guide emphasizes a first-principles approach, grounded in the physicochemical properties of the compound and the principles of solvent-solute interactions. We will explore rational solvent selection, state-of-the-art experimental methodologies, and the critical factors influencing solubility. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences every stage of drug development.[1][2] From early-stage discovery, where it impacts the reliability of in vitro assays, to process chemistry and final formulation, a well-characterized solubility profile is indispensable.[1] this compound is a heteroaryl pyrimidine intermediate that serves as a valuable building block in the synthesis of bioactive molecules.[3][4] Its structure, incorporating a chlorinated pyrimidine and a thiophene ring, suggests a nuanced solubility behavior that warrants careful investigation. This guide provides the scientific rationale and practical steps to establish this crucial dataset.

Physicochemical Characterization of this compound and Its Implications for Solubility

Understanding the inherent properties of this compound is the first step in predicting its solubility. While specific data for this exact molecule is sparse, we can infer its characteristics from its constituent parts and related compounds.

-

Molecular Structure: The molecule consists of a polar pyrimidine ring, a moderately polar thiophene ring, and a nonpolar chloro substituent. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

-

Polarity: The overall molecule can be expected to have moderate polarity. The principle of "like dissolves like" suggests that it will exhibit appreciable solubility in solvents of similar polarity.[5][6][7]

-

Crystallinity: The melting point and crystalline structure of the solid form will significantly impact its solubility. A stable crystalline lattice will require more energy to overcome, resulting in lower solubility.

A systematic approach to solvent selection is crucial. A range of solvents with varying polarities, from nonpolar to polar aprotic and polar protic, should be evaluated to create a comprehensive solubility profile.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Nonpolar | Hexane, Toluene | To determine solubility in hydrocarbon-like environments. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To assess solubility in solvents with a significant dipole moment that cannot donate hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the impact of hydrogen bonding on solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.[2]

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution by adding an excess of the solid compound to a chosen solvent and allowing it to reach equilibrium.[8] The excess solid ensures that the solvent is fully saturated. By measuring the concentration of the dissolved compound in the liquid phase, we can determine its solubility in that specific solvent at a given temperature. Extended incubation times (e.g., 24 hours or more) are often required to ensure that true thermodynamic equilibrium is reached.[1][9]

Detailed Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is paramount. The choice of analytical method depends on the compound's properties and the desired sensitivity.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for concentration determination, provided the compound has a chromophore that absorbs in the UV-visible range.[11][12]

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations.[12] Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.[13]

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution.

Figure 2: Logical Flow for UV-Vis Spectroscopic Quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for determining concentration, especially in complex matrices.[14][15]

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) that can effectively separate this compound from any potential impurities or degradation products. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.[15][16]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.[15] Plot the peak area versus concentration to generate a calibration curve.

-

Analyze Sample: Inject the diluted supernatant from the shake-flask experiment.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample based on its peak area.[17] Back-calculate to find the solubility in the original solvent.

Factors Influencing Solubility

Several factors can affect the measured solubility of a compound, and it is crucial to control and consider these during experimentation.[5][18]

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[5][19] Therefore, maintaining a constant and recorded temperature is critical.

-

pH of the Medium: While less relevant for non-aqueous organic solvents, any residual water or acidic/basic impurities in the solvent could potentially protonate or deprotonate the pyrimidine ring, affecting solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used for the experiments and to check for any polymorphic transformations during the equilibration process.

-

Solvent Polarity: As dictated by the "like dissolves like" principle, a solute will be most soluble in a solvent with a similar polarity.[7][20]

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table, allowing for easy comparison across different solvents.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide | 6.4 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Conclusion

This guide provides a robust framework for determining the solubility profile of this compound in organic solvents. By following the detailed protocols for the shake-flask method and employing accurate analytical techniques like UV-Vis spectroscopy or HPLC, researchers can generate the high-quality data necessary to advance their scientific and developmental objectives. A thorough understanding of the compound's physicochemical properties and the factors influencing solubility will ensure the successful application of this crucial information in a variety of research and development settings.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(11), 2133–2139. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 933–939. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Wang, J., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(8), 1690–1694. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Entri. Factors That Affect Solubility The nature of solute and solvent. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Mansoura University. Solubility test for Organic Compounds. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

-

Indian Academy of Sciences. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. [Link]

-

Navya – Chem Pharma Llc. This compound. [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

-

ResearchGate. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. [Link]

-

ResearchGate. Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. navyachempharma.com [navyachempharma.com]

- 4. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | 225385-07-9 | Benchchem [benchchem.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.ws [chem.ws]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. byjus.com [byjus.com]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. entri.app [entri.app]

Differentiating 2-Chloro and 4-Chloro-Thieno[3,2-d]pyrimidine: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Medicinal Chemists

Abstract

The thieno[3,2-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous inhibitors targeting kinases and other enzymes crucial in oncology and inflammatory diseases.[1][2][3][4] Chloro-substituted isomers, particularly 2-chloro and 4-chloro-thieno[3,2-d]pyrimidines, are pivotal synthetic intermediates. However, their distinct physicochemical properties, spectral signatures, and chemical reactivities present both challenges and opportunities for drug design. This guide provides an in-depth analysis of the fundamental differences between these two key isomers, offering a practical framework for their synthesis, characterization, and strategic utilization in drug discovery programs. We will delve into the mechanistic basis for their differential reactivity in nucleophilic aromatic substitution (SNAr) and provide validated experimental protocols for their synthesis and differentiation.

Introduction: The Thieno[3,2-d]pyrimidine Privileged Scaffold

Thieno[3,2-d]pyrimidines are classified as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Their rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes them ideal for fitting into the ATP-binding sites of kinases and the active sites of other enzymes.[1] This has led to their successful application in developing potent inhibitors for targets such as:

-

Cyclin-Dependent Kinase 7 (CDK7): Essential for cell cycle regulation and transcription, making it a key target in oncology.[3][4]

-

Sirtuins (SIRT1, SIRT2, SIRT3): A class of deacetylases involved in metabolism and aging.[1]

-

Receptor-Interacting Protein Kinase 2 (RIPK2): A critical mediator in inflammatory signaling pathways.[2]

-

Antiplasmodial Agents: Showing promise in the fight against malaria by targeting both erythrocytic and hepatic stages of Plasmodium.[5][6]

The functionalization of this core is most commonly achieved via its chloro-derivatives. The 2-chloro and 4-chloro isomers serve as versatile handles for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. Understanding the profound impact the chlorine's position has on the molecule's behavior is therefore critical for efficient and successful lead optimization.

Synthetic Strategy: Accessing the Key Isomers

The most versatile and convergent route to selectively substituted 2-chloro and 4-chloro-thieno[3,2-d]pyrimidines begins with a common intermediate: 2,4-dichloro-thieno[3,2-d]pyrimidine . The differential reactivity of the two chlorine atoms on this precursor is the key to selectively synthesizing the desired products.

From Gewald Reaction to the Dichloro Intermediate

The synthesis typically follows a three-stage pathway, which is summarized in the workflow diagram below.

Caption: Synthetic workflow from Gewald reaction to selectively substituted thieno[3,2-d]pyrimidines.

-

Stage 1 (Gewald Reaction): This robust, multi-component reaction combines a ketone or aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur to form a polysubstituted 2-aminothiophene.[7][8][9] This step efficiently builds the thiophene half of the scaffold.

-

Stage 2 (Pyrimidine Annulation): The 2-aminothiophene is cyclized to form the pyrimidine ring. This can be achieved by reacting with various reagents, such as formic acid or urea, to yield the stable thieno[3,2-d]pyrimidine-2,4-dione.[10][11]

-

Stage 3 (Chlorination): The dione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a base like diisopropylethylamine, to yield the crucial 2,4-dichloro-thieno[3,2-d]pyrimidine intermediate.[12][13]

Experimental Protocol: Synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine

This protocol is adapted from established literature procedures.[12][13]

Materials:

-

Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (8-10 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Chloroform or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq).

-

Under a nitrogen atmosphere, add phosphorus oxychloride (8-10 eq) followed by the slow addition of DIPEA (2.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

-

Once the starting material is consumed, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.

-

Extract the aqueous mixture with chloroform or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the residue by recrystallization or silica gel chromatography to yield 2,4-dichlorothieno[3,2-d]pyrimidine as a solid.[12]

The Core Difference: Reactivity at C4 vs. C2

The synthetic utility of 2,4-dichloro-thieno[3,2-d]pyrimidine stems from the differential electrophilicity of the C4 and C2 positions. The C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. [5][6][14]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[15][16] The stability of this intermediate determines the reaction rate.

-

Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent N3 nitrogen and further into the fused thiophene ring. This extensive delocalization provides significant stabilization.

-

Attack at C2: Attack at the C2 position places the negative charge between two nitrogen atoms (N1 and N3). While the charge is delocalized onto N1 and N3, this is generally less stabilizing than the delocalization pathway available after C4 attack. Furthermore, the lone pairs of the two adjacent nitrogen atoms may create greater electrostatic repulsion with the incoming nucleophile.[14]

This reactivity difference is a general principle in pyrimidine chemistry, where the C4/C6 positions are more susceptible to nucleophilic attack than the C2 position.[14]

Caption: Regioselectivity of SₙAr on the 2,4-dichloro intermediate.

This principle allows for a controlled, stepwise functionalization. By using one equivalent of a nucleophile under mild conditions, one can selectively displace the C4-chloro group, leaving the C2-chloro group intact for subsequent modification under more forcing conditions if desired.[6]

Analytical Differentiation: Spectroscopic Signatures

Distinguishing between a 2-chloro and a 4-chloro isomer is straightforward with modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of the protons on the heterocyclic core is uniquely influenced by the position of the electronegative chlorine atom.

| Compound | H2 | H6 | H7 | Key Differentiator |

| 4-Chloro-thieno[3,2-d]pyrimidine | ~9.1 ppm (s)[17] | ~7.8 ppm (d)[17] | ~8.6 ppm (d)[17] | Presence of a sharp singlet for H2 around 9 ppm. |

| 2-Chloro-thieno[3,2-d]pyrimidine | (absent) | ~7.6-7.8 ppm (d) | ~8.2-8.4 ppm (d) | Absence of the H2 singlet; H4 proton would appear as a singlet further downfield. |

| 2,4-Dichloro-thieno[3,2-d]pyrimidine | (absent) | ~7.6 ppm (d)[12] | ~8.2 ppm (d)[12] | Only two doublets for the thiophene protons are observed. |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and substitution. Data is referenced where available.

Definitive Structural Elucidation: While ¹H NMR is often sufficient, unambiguous confirmation can be achieved using 2D NMR techniques:

-

HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the H6 proton and the C4 carbon, or between the H2 proton and C7a, can definitively establish the connectivity and confirm the isomeric structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the H2 proton and the H7 proton in the 4-chloro isomer can provide conclusive proof of their spatial proximity.

Implications for Drug Design and Lead Optimization

The choice between using a 2-chloro or 4-chloro thienopyrimidine intermediate has profound consequences for a drug discovery campaign.

-

Vectorial Diversity: The differential reactivity allows chemists to install one pharmacophore or solubilizing group at the highly reactive C4 position and a different moiety at the less reactive C2 position. This provides precise control over the spatial arrangement of substituents, which is critical for optimizing interactions within a protein's binding site.

-

Structure-Activity Relationship (SAR) Exploration: A typical strategy involves synthesizing a library of C4-substituted analogues from the 2,4-dichloro intermediate to rapidly explore the SAR of one pocket of the target protein.[5][6] The most promising C4-substituted compounds can then be further modified at the C2 position to fine-tune properties like potency, selectivity, or pharmacokinetics.

-

Synthesis of the "Unsubstituted" 4-Chloro Isomer: If the final target requires a hydrogen atom at the C2 position, the 4-chloro-thieno[3,2-d]pyrimidine can be accessed. This is typically achieved not by substitution but by selective reduction (dechlorination) of the 2,4-dichloro intermediate.

Conclusion

The 2-chloro and 4-chloro isomers of thieno[3,2-d]pyrimidine, while structurally similar, exhibit fundamental differences in their synthesis, reactivity, and spectroscopic properties. The superior reactivity of the C4 position in the 2,4-dichloro precursor towards nucleophilic aromatic substitution is the single most important principle governing their use in medicinal chemistry. By understanding and exploiting this differential reactivity, researchers can devise efficient synthetic strategies to access diverse libraries of compounds, accelerating the discovery of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for the unambiguous characterization of these critical isomers, ensuring the integrity and reproducibility of chemical synthesis and biological evaluation.

References

-

Di Fruscia, P., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

-

J Org Chem. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Zhao, H., et al. (2024). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro and In Vivo Anti-Inflammatory Efficacy. SSRN. Available at: [Link]

-

PubMed. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]

-

MDPI. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]

-

PubMed. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Available at: [Link]

-

PMC. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]

- Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Chemical Sciences.

-

MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2022). Design of 4,6-substituted thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]

-

PMC. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

- AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. s3-us-west-2.amazonaws.com.

-

ResearchGate. (n.d.). Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. ResearchGate. Available at: [Link]

-

SciELO. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

PMC. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem. Available at: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

RSC Publishing. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science. Available at: [Link]

-

Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

MDPI. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules.

-

PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]

- 11. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]

- 13. 2,4-Dichlorothieno[3,2-d]pyrimidine CAS#: 16234-14-3 [m.chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of 4-Chloro-6-(thiophen-2-yl)pyrimidine via Suzuki-Miyaura Coupling

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 4-chloro-6-(thiophen-2-yl)pyrimidine . This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR pathways). The primary synthetic challenge is the desymmetrization of the 4,6-dichloropyrimidine starting material. Without precise control over stoichiometry and catalytic conditions, the reaction readily proceeds to the bis-substituted byproduct, 4,6-di(thiophen-2-yl)pyrimidine.

This guide provides a self-validating protocol using Pd(PPh₃)₄ catalysis in a 1,4-Dioxane/Water system, achieving mono-arylation selectivity >90% with isolated yields typically exceeding 75%.

Scientific Background & Reaction Mechanism[1][2][3]

The Desymmetrization Challenge

The starting material, 4,6-dichloropyrimidine, possesses a

-

Electronic Deactivation: The pyrimidine ring is electron-deficient.[1] Substituting one chloride (electron-withdrawing) with a thiophene ring (electron-rich/donating via resonance) increases the electron density of the pyrimidine ring.

-

Selectivity Paradox: Theoretically, the second chloride becomes less reactive toward oxidative addition (due to the electron-donating nature of the thiophene). However, under high-temperature or excess boronic acid conditions, the catalyst remains active enough to couple the second position, leading to statistical mixtures.

Mechanistic Pathway

The reaction follows the standard Suzuki-Miyaura catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C–Cl bond.[2]

-

Transmetallation: The thiophene-boronate species transfers the organic group to the Palladium center, facilitated by the base (activation of the boronic acid).

-

Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).[2]

Figure 1: Mechanistic pathway highlighting the critical branch point where over-reaction leads to the bis-substituted impurity.

Optimization Matrix

The following parameters were screened to define the optimal window for mono-selectivity.

| Parameter | Condition A | Condition B | Condition C (Optimal) | Outcome Analysis |